molecular formula C10H23NSi B101795 Trimethyl(2-piperidin-1-ylethyl)silane CAS No. 18132-66-6

Trimethyl(2-piperidin-1-ylethyl)silane

Cat. No.: B101795
CAS No.: 18132-66-6
M. Wt: 185.38 g/mol
InChI Key: JNONUPYOIZXSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl(2-piperidin-1-ylethyl)silane is a organosilane compound incorporating a piperidine moiety, making it a valuable building block in medicinal and organic chemistry research. Piperidine rings are one of the most significant synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals . This compound likely serves as a key intermediate in the synthesis of more complex molecules. Its structure suggests utility as a protecting group, a precursor for silicon-containing scaffolds, or a ligand in catalytic systems. The trimethylsilyl group can impart desirable properties such as altered solubility or volatility, and can be used in subsequent functionalization reactions. Based on a related compound with an ether linkage, this molecule is expected to have a molecular weight of approximately 201.38 g/mol and a density near 0.888 g/cm³ . Researchers value this compound for developing novel synthetic routes, particularly for creating nitrogen- and silicon-containing heterocycles that are prevalent in biologically active molecules . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

18132-66-6

Molecular Formula

C10H23NSi

Molecular Weight

185.38 g/mol

IUPAC Name

trimethyl(2-piperidin-1-ylethyl)silane

InChI

InChI=1S/C10H23NSi/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H2,1-3H3

InChI Key

JNONUPYOIZXSNQ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCN1CCCCC1

Canonical SMILES

C[Si](C)(C)CCN1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Alkenyl Silanes

  • Trimethyl(1-phenylallyl)silane (): Features a phenyl-substituted allyl group. Used in synthesis of pyrroloazocine alkaloids, highlighting its role in forming carbon-silicon bonds during cyclization .
  • Trimethyl(2-phenylbut-1-en-1-yl)silane (): Exhibits geometric isomerization (E/Z), with NMR data confirming stereochemistry. Reactivity in energy transfer reactions distinguishes it from saturated analogs .
Compound Substituent Key Reactivity/Application Reference
Trimethyl(2-piperidin-1-ylethyl)silane Piperidinylethyl Ligand design, basicity modulation Inferred
Trimethyl(1-phenylallyl)silane Phenylallyl Cyclization reactions
Trimethyl(2-phenylbut-1-en-1-yl)silane Phenylbutenyl (E-isomer) Geometric isomerization studies

Ethynyl Silanes

  • Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (): Contains a boron-protected acetylene. Used in Suzuki-Miyaura coupling (92% yield), demonstrating compatibility with transition metal catalysts .
  • Trimethyl(2-pyren-1-ylethynyl)silane (): Pyrene substituent enables applications in optoelectronics due to extended conjugation (logP = 5.81, high hydrophobicity) .
Compound Substituent Application Reference
This compound Piperidinylethyl Potential coordination chemistry Inferred
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane Boron-ethynyl Cross-coupling reactions
Trimethyl(2-pyren-1-ylethynyl)silane Pyrenylethynyl Optoelectronic materials

Piperidine-Containing Silanes

  • 1-(Trimethylsilyl)piperidine-2-one (): A cyclic amide with a silyl group. Synthesized via ketone silylation (40% yield), highlighting stability of the piperidine ring under reaction conditions .
Compound Substituent Key Property Reference
This compound Piperidinylethyl Basicity, ligand potential Inferred
1-(Trimethylsilyl)piperidine-2-one Piperidone Cyclic amide reactivity

Fluorinated Silanes

  • Trimethyl(trifluoromethyl)silane (): Synthesized via Swarts fluorination (Cl → F substitution). Exhibits enhanced thermal stability and electrophilicity due to trifluoromethyl group .
Compound Substituent Key Property Reference
This compound Piperidinylethyl Hydrophobicity Inferred
Trimethyl(trifluoromethyl)silane Trifluoromethyl Electrophilic fluorination

Q & A

Q. How can researchers optimize the synthesis of Trimethyl(2-piperidin-1-ylethyl)silane to improve yield and purity?

Methodological Answer: Synthetic optimization requires careful control of reaction parameters. For silane derivatives, silylation reactions often involve nucleophilic substitution or hydrosilylation. Key steps include:

  • Precursor Selection : Use high-purity piperidine derivatives and trimethylsilane precursors to minimize side reactions.
  • Catalyst Screening : Test catalysts like palladium complexes or Lewis acids (e.g., BF₃·Et₂O) for efficiency .
  • Workup Protocol : Post-reaction, precipitate impurities via low-temperature crystallization (e.g., –25 °C in Et₂O) and confirm purity using NMR (e.g., δ 0.22 ppm for trimethylsilyl protons) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., trimethylsilyl groups at δ 0.22 ppm) and carbon connectivity .
  • Mass Spectrometry : Confirm molecular weight using EI-MS or ESI-MS, referencing databases like NIST Standard Reference Data for fragmentation patterns .
  • Chromatography : Employ GC-MS or HPLC to assess purity, ensuring retention times align with known standards .

Advanced Research Questions

Q. How does the steric bulk of the trimethylsilyl group influence the compound’s reactivity in organometallic reactions?

Methodological Answer: The trimethylsilyl group acts as a stabilizing moiety. To evaluate steric effects:

  • Kinetic Studies : Compare reaction rates of this compound with non-silylated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Computational Modeling : Use DFT calculations to map steric hindrance (e.g., Tolman cone angles) and electronic effects (NBO analysis) .
  • X-ray Crystallography : Resolve crystal structures to quantify bond angles/distortions caused by the silyl group .

Q. How can researchers address contradictory data on the compound’s stability under acidic conditions?

Methodological Answer:

  • Controlled Stability Tests : Expose the compound to varying pH (e.g., HCl in dioxane) and monitor degradation via TLC or 1H^1H-NMR. Note incompatibility with heavy metals or strong acids as per SDS .
  • Comparative Analysis : Cross-reference stability data from independent sources (e.g., NIST vs. Aladdin SDS) to identify testing condition disparities (e.g., temperature, solvent) .
  • Mechanistic Probes : Use isotopic labeling (2H^2H, 13C^{13}C) to trace hydrolysis pathways and identify labile bonds .

Q. What environmental precautions are necessary when handling this compound in large-scale experiments?

Methodological Answer:

  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid drainage systems. Use wet-brushing or vacuuming with explosion-proof equipment .
  • Waste Disposal : Segregate waste in labeled containers for halogenated organics and consult local regulations for silyl compound disposal .
  • Ecotoxicology Screening : Conduct acute toxicity assays (e.g., Daphnia magna) if no ecological data exists, as noted in SDS Section 12 .

Data Gaps and Methodological Challenges

Q. How can researchers resolve the lack of ecotoxicological data for this compound?

Methodological Answer:

  • Tiered Testing : Begin with in silico QSAR models (e.g., EPA EPI Suite) to predict toxicity. Validate with in vitro assays (e.g., algal growth inhibition) .
  • Collaborative Studies : Partner with environmental toxicology labs to design OECD 201/202-compliant tests for aquatic/terrestrial organisms .

Q. What strategies mitigate risks when using this compound in air-sensitive reactions?

Methodological Answer:

  • Inert Atmosphere : Perform reactions under argon/nitrogen using Schlenk lines or gloveboxes.
  • Moisture Control : Pre-dry solvents (e.g., molecular sieves) and reagents. Monitor air exposure via IR spectroscopy for Si-O bond formation .

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